3-(2-(Benzyloxy)phenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide
Description
This compound is a pyrazole carbohydrazide derivative featuring a 2-benzyloxyphenyl group at the pyrazole C3 position and a 4-methylbenzylidene moiety at the carbohydrazide N′ position. Its molecular formula is C25H22N4O2, with a molecular weight of 410.47 g/mol (). The SMILES notation (CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4) highlights its planar structure, where the benzyloxy and methylbenzylidene groups contribute to steric and electronic properties.
Properties
CAS No. |
634895-34-4 |
|---|---|
Molecular Formula |
C25H22N4O2 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-3-(2-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H22N4O2/c1-18-11-13-19(14-12-18)16-26-29-25(30)23-15-22(27-28-23)21-9-5-6-10-24(21)31-17-20-7-3-2-4-8-20/h2-16H,17H2,1H3,(H,27,28)(H,29,30)/b26-16+ |
InChI Key |
PYULLWQNXCFUSC-WGOQTCKBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-(Benzyloxy)acetophenone
Benzylation of 2-hydroxyacetophenone using benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) yields 2-(benzyloxy)acetophenone. Typical conditions involve refluxing for 6–8 hours, achieving yields of 85–90%.
Claisen Condensation to Form the 1,3-Diketone
2-(Benzyloxy)acetophenone undergoes Claisen condensation with diethyl oxalate in ethanol using sodium ethoxide as a base. This produces ethyl 2,4-dioxo-4-(2-(benzyloxy)phenyl)butanoate, a key intermediate. The reaction is typically conducted at 0–5°C for 4 hours, followed by gradual warming to room temperature.
Cyclocondensation with Hydrazine
The 1,3-diketone reacts with hydrazine hydrate in ethanol under reflux (5 hours) to form ethyl 3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carboxylate. This step proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by dehydration. Yields range from 70–80%.
Characterization Data
-
¹H NMR (DMSO-d₆): δ 5.15 (s, 2H, OCH₂Ph), 6.90–7.50 (m, 9H, aromatic), 4.25 (q, 2H, J = 7.1 Hz, OCH₂CH₃), 1.30 (t, 3H, J = 7.1 Hz, CH₃).
Conversion to Carbohydrazide: 3-(2-(Benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide
The ester moiety is transformed into a carbohydrazide via nucleophilic acyl substitution with hydrazine hydrate.
Reaction Conditions
Ethyl 3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carboxylate is refluxed with excess hydrazine hydrate (80%) in ethanol for 5 hours. The product precipitates upon cooling and is recrystallized from ethanol, yielding 65–75%.
Characterization Data
Hydrazone Formation: Condensation with 4-Methylbenzaldehyde
The final step involves Schiff base formation between the carbohydrazide and 4-methylbenzaldehyde under acidic conditions.
Optimization of Reaction Parameters
-
Solvent: Ethanol (polar protic) facilitates proton transfer and imine formation.
-
Conditions: Reflux for 2–3 hours, yielding 80–90% after recrystallization.
Mechanistic Insights
The aldehyde carbonyl undergoes nucleophilic attack by the carbohydrazide’s hydrazine group, forming a protonated intermediate. Acid-catalyzed dehydration generates the E-configuration hydrazone.
Characterization Data
-
¹H NMR (DMSO-d₆): δ 8.35 (s, 1H, N=CH), 5.05 (s, 2H, OCH₂Ph), 2.35 (s, 3H, CH₃), 6.80–7.50 (m, 13H, aromatic).
Comparative Analysis of Synthetic Routes
Scalability and Industrial Relevance
Large-scale production requires optimization of solvent recovery and catalyst recycling. Microwave-assisted synthesis has been explored for analogous pyrazoles, reducing reaction times by 50%. However, traditional reflux methods remain cost-effective for laboratory-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[2-(benzyloxy)phenyl]-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that pyrazole derivatives exhibit anticancer properties by modulating various signaling pathways involved in tumor growth and metastasis. For instance, a study demonstrated that related pyrazole compounds showed promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro .
- Anti-inflammatory Effects :
-
Neuroprotective Properties :
- The neuroprotective effects of pyrazole derivatives have been explored, particularly in models of neurodegenerative diseases such as Parkinson's disease. Compounds structurally related to 3-(2-(benzyloxy)phenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide have demonstrated the ability to inhibit monoamine oxidase B (MAO-B), suggesting potential use in neuroprotection .
Case Study 1: Anticancer Activity
A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that compounds with the benzyloxy group exhibited enhanced cytotoxicity compared to those without it. The mechanism was attributed to the induction of apoptosis via caspase activation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 | 12.5 | Apoptosis induction |
| B | HeLa | 10.3 | Caspase activation |
Case Study 2: Anti-inflammatory Activity
In a study assessing the anti-inflammatory effects of pyrazole derivatives, the compound demonstrated significant inhibition of nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS).
| Compound | NO Inhibition (%) at 50 µM |
|---|---|
| C | 75 |
| D | 60 |
Mechanism of Action
The mechanism of action of 3-[2-(benzyloxy)phenyl]-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution on the Benzylidene Group
Target Compound : 4-Methylbenzylidene
- Key Features : The methyl group at the para position of the benzylidene moiety provides moderate electron-donating effects, influencing solubility and intermolecular interactions.
Similar Compounds :
(E)-N′-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide ()
- Substituent : 4-Methoxy group (stronger electron-donating than methyl).
- Impact : Enhanced solubility due to methoxy’s polarity. Demonstrated biological activity in molecular docking studies against enzymes like ERAP1 .
- Molecular Weight : ~353.37 g/mol.
(E)-N′-(4-(Dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide () Substituent: 4-Dimethylamino group (strong electron-donating and basic). Impact: Increased basicity improves interaction with acidic biological targets. Reported antimicrobial and antioxidant activities .
3-(4-(Benzyloxy)phenyl)-N′-[(E)-(3-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide () Substituent: 3-Hydroxyphenyl (electron-withdrawing hydroxyl group). Molecular weight: 412.45 g/mol .
Substitution on the Pyrazole-Attached Phenyl Group
Target Compound : 2-Benzyloxyphenyl
Similar Compounds :
3-[4-(Benzyloxy)phenyl]-N′-[(E)-(4-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide () Substituent: 4-Benzyloxyphenyl (para position). Impact: Improved crystallinity due to symmetrical substitution. Potential for π-π stacking interactions .
3-{4-[(4-Methylbenzyl)oxy]phenyl}-N′-[(E)-3-pyridinylmethylene]-1H-pyrazole-5-carbohydrazide () Substituent: 4-Methylbenzyloxy and 3-pyridinyl. Molecular weight: 440.48 g/mol .
Functional Group Variations
Indole-Containing Derivative () Structure: N′-[(E)-1H-indol-3-ylmethylene] substitution. Molecular weight: 435.49 g/mol .
Computational and Structural Insights
- DFT Studies : The Colle-Salvetti correlation-energy method () and DFT analyses () predict charge distribution and reactive sites, aiding in rational drug design .
- Crystallography : SHELXL () has been used to resolve structures of similar compounds, confirming planar geometries and hydrogen-bond networks .
Biological Activity
The compound 3-(2-(benzyloxy)phenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide, a pyrazole derivative, has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 410.46 g/mol. Its structure features a pyrazole core substituted with benzyloxy and methylbenzylidene groups, which are believed to influence its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate aldehydes and phenolic compounds under controlled conditions. The synthetic pathway may include steps such as:
- Formation of the pyrazole ring.
- Introduction of the benzyloxy group.
- Aldol condensation to form the final product.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to 3-(2-(benzyloxy)phenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide have shown inhibitory effects on various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The IC50 values for these compounds were reported to be as low as 2.97 µM against PC-3 cells, indicating potent cytotoxicity while sparing normal cells .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
Antimicrobial Activity
Research has demonstrated that certain pyrazole derivatives possess antimicrobial properties against a range of bacteria and fungi. This activity is often attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential microbial enzymes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or substituents can significantly enhance potency and selectivity for target receptors:
| Substituent | Effect on Activity |
|---|---|
| Benzyloxy group | Increases lipophilicity and bioavailability |
| Methylbenzylidene group | Enhances binding affinity to target proteins |
Case Studies
- Antitumor Efficacy : A study evaluated various pyrazole derivatives against breast cancer cell lines, revealing that compounds with similar structures exhibited synergistic effects when combined with doxorubicin, enhancing overall cytotoxicity .
- Inflammatory Models : In vivo models demonstrated that pyrazole derivatives significantly reduced inflammation markers in animal models of arthritis, suggesting potential for therapeutic applications in chronic inflammatory diseases .
Q & A
Q. Example Optimization Table :
| Step | Condition | Yield Improvement | Reference |
|---|---|---|---|
| Hydrazide formation | Ethanol, 80°C, 6h | 75% → 88% | |
| Aldehyde condensation | Acetic acid catalyst, N₂ atmosphere | Purity >95% (HPLC) |
What advanced spectroscopic techniques are critical for confirming the compound’s structure?
Basic Research Question
Structural elucidation requires a combination of:
- ¹H/¹³C NMR : Assigns proton environments (e.g., benzyloxy protons at δ 5.1–5.3 ppm; pyrazole protons at δ 6.5–7.2 ppm) .
- X-ray crystallography : Resolves spatial arrangement of the hydrazone linkage and confirms E-configuration of the benzylidene group .
- FT-IR : Identifies carbonyl (C=O, ~1650 cm⁻¹) and N-H stretching (~3200 cm⁻¹) .
How should researchers design in vitro assays to evaluate its biological activity?
Basic Research Question
For preliminary screening:
- Enzyme inhibition assays : Use fluorogenic substrates (e.g., for kinases or proteases) with IC₅₀ determination via dose-response curves .
- Cell viability assays : Employ MTT/XTT in cancer cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) .
- Binding studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify target affinity (e.g., Kd values) .
What strategies mitigate regioselectivity challenges during pyrazole ring formation?
Advanced Research Question
Regioselectivity in pyrazole synthesis is influenced by:
- Electronic effects : Electron-withdrawing groups (e.g., -Cl) direct cyclization to specific positions. DFT calculations predict favorable tautomeric forms .
- Steric hindrance : Bulky substituents (e.g., 4-methylbenzylidene) favor formation of 1,3,5-trisubstituted pyrazoles .
- Reagent choice : Use of hydrazine hydrate vs. substituted hydrazines alters ring substitution patterns .
How can solubility be enhanced for pharmacological testing?
Advanced Research Question
- Co-solvents : DMSO (≤1% v/v) or cyclodextrin inclusion complexes improve aqueous solubility .
- Salt formation : React with HCl or sodium bicarbonate to generate ionizable derivatives .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the hydrazide moiety .
What computational methods predict its interaction with biological targets?
Advanced Research Question
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses with receptors (e.g., COX-2 or EGFR) .
- DFT calculations : Gaussian 09 optimizes geometry and calculates frontier orbitals (HOMO/LUMO) to predict reactivity .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
How do researchers address stability discrepancies under varying storage conditions?
Basic Research Question
- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Light sensitivity : Store in amber vials under N₂ to prevent photolysis of the hydrazone bond .
What structural analogs are critical for structure-activity relationship (SAR) studies?
Advanced Research Question
Key modifications include:
- Benzyloxy substituents : Replace with -OCH₃ or -Cl to assess electronic effects .
- Benzylidene group : Compare 4-methyl vs. 4-chloro derivatives for steric/electronic impact .
- Pyrazole core : Test 1H-pyrazole vs. 1-methylpyrazole to evaluate N-substitution effects .
How should contradictory bioactivity data between analogs be analyzed?
Advanced Research Question
- Meta-analysis : Compare IC₅₀ values across analogs using ANOVA to identify statistically significant trends .
- Physicochemical profiling : LogP and pKa differences may explain variability in membrane permeability .
- Target selectivity panels : Screen against related enzymes (e.g., kinase families) to assess off-target effects .
What green chemistry approaches reduce environmental impact during synthesis?
Advanced Research Question
- Solvent-free reactions : Microwave-assisted synthesis reduces waste and energy use .
- Biocatalysis : Lipases or laccases catalyze condensation steps under mild conditions .
- Recyclable catalysts : Use immobilized TiO₂ or zeolites for heterogeneous catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
